(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL
Description
(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 4-chlorophenyl substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.45 g/mol.
Properties
IUPAC Name |
(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYRPLFQFILOCQ-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL.
Industrial Production Methods
Industrial production methods for (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products
Oxidation: 2-(4-Chlorophenyl)cyclopentanone.
Reduction: 2-(4-Chlorophenyl)cyclopentane.
Substitution: 2-(4-Aminophenyl)cyclopentan-1-OL.
Scientific Research Applications
(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of chiral compounds on biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Functional Groups | Key Features |
|---|---|---|---|---|---|
| (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol | C₁₁H₁₃ClO | 196.45 | 4-Chlorophenyl | Cyclopentanol, Chloro | Stereospecific chloroaryl group |
| (1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol | C₁₁H₁₃FO | 180.18 | 3-Fluorophenyl | Cyclopentanol, Fluoro | Fluorine substitution at meta |
| (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol | C₁₁H₁₄ClNO | 211.45 | 2-Chlorophenyl, Amino | Cyclopentanol, Amine, Chloro | Amino group enhances polarity |
| rac-(1R,2S)-2-(prop-2-en-1-yl)cyclopentan-1-ol | C₈H₁₄O | 126.20 | Allyl | Cyclopentanol | Non-aromatic substituent |
| (1S,2S)-2-(Methylamino)cyclopentan-1-ol | C₆H₁₃NO | 115.17 | Methylamino | Cyclopentanol, Amine | Minimal steric bulk |
Substituent Effects and Functional Group Analysis
Halogen Position and Type: The 4-chlorophenyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to the 3-fluorophenyl analog . Chlorine’s higher atomic weight (35.45 vs. The (1R,2R)-2-[(2-chlorophenyl)amino] analog introduces an additional amine group, significantly altering polarity and hydrogen-bonding capacity .
Non-Aromatic Substituents: The allyl-substituted compound (rac-(1R,2S)-2-(prop-2-en-1-yl)cyclopentan-1-ol) lacks aromaticity, reducing conjugation effects and likely decreasing stability compared to aryl-substituted analogs .
Stereochemical Variations: The (1S,2S)-2-(Methylamino)cyclopentan-1-ol demonstrates how stereochemistry and small substituents (methylamino) reduce molecular weight and complexity, which may simplify synthetic routes .
Physicochemical and Functional Implications
- Solubility: The amino and hydroxyl groups in analogs like (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol enhance water solubility compared to the target compound’s chloroaryl group .
- Bioactivity : Fluorine’s electronegativity in the 3-fluorophenyl analog could improve binding affinity in enzyme inhibition, whereas chlorine’s bulk may favor hydrophobic interactions .
- Synthetic Accessibility: Allyl-substituted and methylamino derivatives (e.g., rac-(1R,2S)-2-(prop-2-en-1-yl)cyclopentan-1-ol) may offer simpler synthesis due to fewer stereochemical challenges .
Biological Activity
(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is a chiral organic compound notable for its potential biological activities. The structure features a cyclopentanol ring substituted with a 4-chlorophenyl group, which influences its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 220.7 g/mol. The stereochemistry at the 1 and 2 positions of the cyclopentane ring is crucial for its biological activity. The presence of the chlorophenyl moiety enhances its interaction with biological targets.
Antidepressant Effects
Research indicates that compounds with similar structures to (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL exhibit antidepressant properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the cyclopentane ring can lead to increased serotonin reuptake inhibition, which is a common mechanism for antidepressants.
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have evaluated its efficacy against breast cancer (MCF-7), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines. A comparative analysis revealed that derivatives of similar compounds exhibit IC50 values indicating significant antiproliferative effects:
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|
| (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL | 60.6 ± 0.45 | 57.01 ± 0.61 | 25.23 ± 0.40 |
| Doxorubicin | 40.0 ± 3.9 | 20.5 ± 2.1 | 6.8 ± 1.2 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The chlorophenyl group is known to enhance the antimicrobial properties of compounds. Studies suggest that (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL exhibits activity against various bacterial strains, potentially through inhibition of bacterial enzymes or interference with cell membrane integrity.
The biological activity of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is attributed to several mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin transporters, increasing serotonin levels in synaptic clefts.
- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
- Enzyme Inhibition : Its structural features allow it to bind effectively to enzymes involved in bacterial metabolism, disrupting their function.
Case Studies
Several case studies have explored the pharmacological potential of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL:
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound resulted in reduced depressive-like behaviors compared to control groups.
- Cytotoxicity Assessment : In vitro assays confirmed that the compound effectively reduced cell viability in MCF-7 cells by over 50% at concentrations lower than those required for doxorubicin, indicating a promising alternative for cancer therapy.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound in disk diffusion assays, suggesting its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
